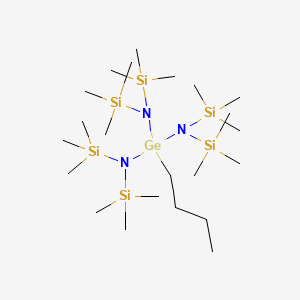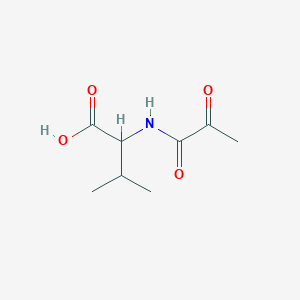
L-Valine, N-(1,2-dioxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valine, N-(1,2-dioxopropyl)- is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of a 1,2-dioxopropyl group attached to the nitrogen atom of L-valine. L-valine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The modification with a 1,2-dioxopropyl group can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(1,2-dioxopropyl)- typically involves the reaction of L-valine with a suitable reagent that introduces the 1,2-dioxopropyl group. One common method involves the use of thionyl chloride and absolute methanol to form L-valine methyl ester hydrochloride, which can then be reacted with a 1,2-dioxopropyl reagent under controlled conditions . The reaction conditions often include low temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of L-Valine, N-(1,2-dioxopropyl)- may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of L-valine, which can then be chemically modified to introduce the 1,2-dioxopropyl group. The process involves multiple steps, including fermentation, extraction, purification, and chemical modification .
化学反応の分析
Types of Reactions
L-Valine, N-(1,2-dioxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the 1,2-dioxopropyl group or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction may produce reduced forms with altered functional groups. Substitution reactions can result in a variety of derivatives with different chemical properties .
科学的研究の応用
L-Valine, N-(1,2-dioxopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of L-Valine, N-(1,2-dioxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may activate signaling pathways like the PI3K/Akt1 pathway, which plays a role in cell growth and survival . Additionally, it can inhibit the activity of certain enzymes, leading to changes in metabolic flux and cellular responses .
類似化合物との比較
L-Valine, N-(1,2-dioxopropyl)- can be compared with other similar compounds, such as:
L-Valine: The parent amino acid, which lacks the 1,2-dioxopropyl modification.
L-Valine, N-(1,2-dioxopropyl)-, methyl ester: A methyl ester derivative with different chemical properties.
L-Valine, N-(1,2-dioxopropyl)-, 2-methylpropyl ester: Another ester derivative with a 2-methylpropyl group
These compounds share some structural similarities but differ in their chemical properties and biological activities
特性
CAS番号 |
875894-42-1 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13) |
InChIキー |
FTQUAYQUFJDVJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


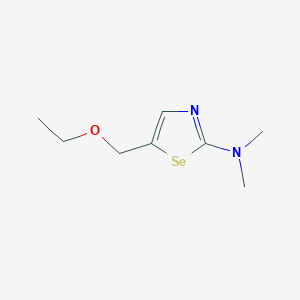
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
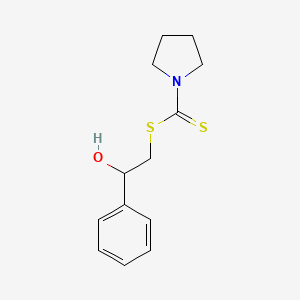

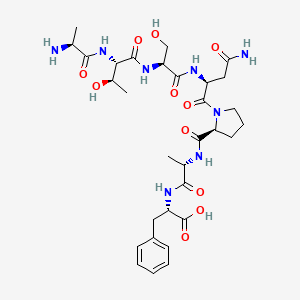
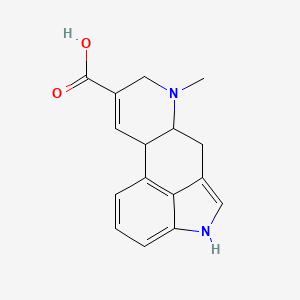
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
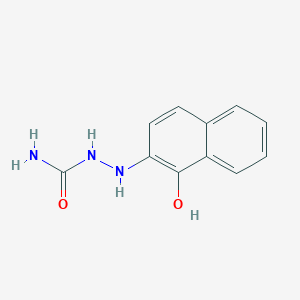
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
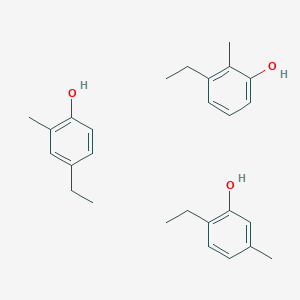
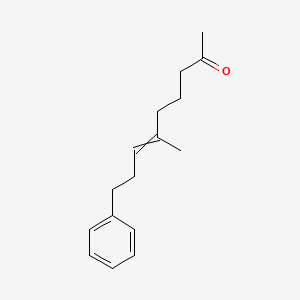
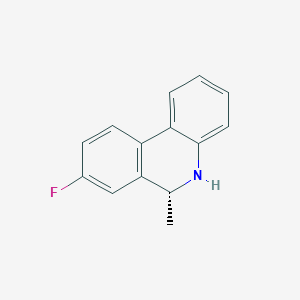
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
